molecular formula C11H24O3Si B3290433 ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol CAS No. 86462-76-2

((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol

Cat. No.: B3290433
CAS No.: 86462-76-2
M. Wt: 232.39 g/mol
InChI Key: RJUGJIONSZNVRL-NXEZZACHSA-N
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Description

((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol is a complex organic compound featuring an oxirane ring and a tert-butyl-dimethyl-silanyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol typically involves the reaction of an appropriate epoxide with a tert-butyl-dimethyl-silanyloxy-ethyl precursor. The reaction conditions often include the use of a strong base to facilitate the opening of the epoxide ring and subsequent formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. These methods can optimize reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl-dimethyl-silanyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. Its structural features make it a useful substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development and medicinal chemistry.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol involves its interaction with specific molecular targets. For example, in enzymatic reactions, the oxirane ring can be opened by nucleophilic attack, leading to the formation of diols or other products. The tert-butyl-dimethyl-silanyloxy group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-ethanol
  • ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-propane

Uniqueness

((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol is unique due to its specific combination of an oxirane ring and a tert-butyl-dimethyl-silanyloxy group. This combination imparts distinct reactivity and stability characteristics, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

[(2R,3R)-3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxiran-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)13-7-6-9-10(8-12)14-9/h9-10,12H,6-8H2,1-5H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUGJIONSZNVRL-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC[C@@H]1[C@H](O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol
Reactant of Route 2
((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol
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((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol
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((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol
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((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol
Reactant of Route 6
((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol

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